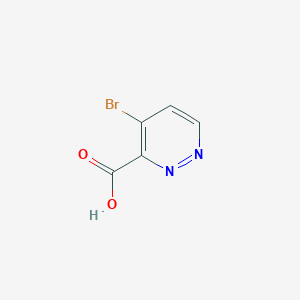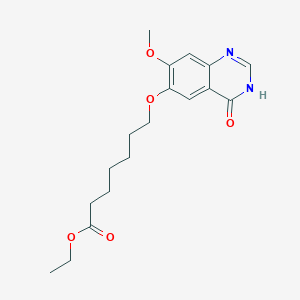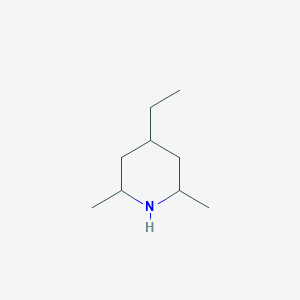![molecular formula C18H19ClN2O3 B15241749 Methyl 4-amino-6-chloro-4'-morpholino-[1,1'-biphenyl]-3-carboxylate](/img/structure/B15241749.png)
Methyl 4-amino-6-chloro-4'-morpholino-[1,1'-biphenyl]-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-amino-6-chloro-4’-morpholino-[1,1’-biphenyl]-3-carboxylate is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl core substituted with amino, chloro, morpholino, and carboxylate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-6-chloro-4’-morpholino-[1,1’-biphenyl]-3-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-amino-6-chloro-4’-morpholino-[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Hydrocarbon derivatives.
Substitution: Amino or thiol-substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-amino-6-chloro-4’-morpholino-[1,1’-biphenyl]-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Methyl 4-amino-6-chloro-4’-morpholino-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets. The amino and morpholino groups can form hydrogen bonds with biological macromolecules, while the biphenyl core provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-amino-6-chloro-[1,1’-biphenyl]-3-carboxylate: Lacks the morpholino group, which may affect its solubility and biological activity.
Methyl 4-amino-4’-morpholino-[1,1’-biphenyl]-3-carboxylate: Lacks the chloro group, which may influence its reactivity and stability.
Uniqueness: Methyl 4-amino-6-chloro-4’-morpholino-[1,1’-biphenyl]-3-carboxylate is unique due to the presence of both chloro and morpholino groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C18H19ClN2O3 |
|---|---|
Molekulargewicht |
346.8 g/mol |
IUPAC-Name |
methyl 2-amino-4-chloro-5-(4-morpholin-4-ylphenyl)benzoate |
InChI |
InChI=1S/C18H19ClN2O3/c1-23-18(22)15-10-14(16(19)11-17(15)20)12-2-4-13(5-3-12)21-6-8-24-9-7-21/h2-5,10-11H,6-9,20H2,1H3 |
InChI-Schlüssel |
YWFIXWQSSBXVEE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C(C(=C1)C2=CC=C(C=C2)N3CCOCC3)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(5-Bromofuran-3-yl)methoxy]azetidine](/img/structure/B15241681.png)


![7-((3AR,4R,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B15241690.png)
![1-[(E)-[(2-Cyanophenyl)methylidene]amino]guanidine](/img/structure/B15241691.png)


![2-Hydroxyimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B15241713.png)
![2-Methoxybicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B15241732.png)
![[2-(3,4-Dimethyl-benzenesulfonylamino)-acetylamino]-acetic acid](/img/structure/B15241737.png)
![(Z,6R)-6-[(10S,12S,13R,14S,17R)-12-acetyloxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B15241744.png)
![1-[(3-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15241748.png)


